REACTION_SMILES
|
[Cl-:1].[F:2][C:3]([CH2:4][O:5][c:6]1[c:7]([C:8](=[O:9])[OH:10])[cH:11][c:12]([O:15][CH2:16][C:17]([F:18])([F:19])[F:20])[cH:13][cH:14]1)([F:21])[F:22].[NH2:23][CH2:24][CH:25]1[NH:26][CH2:27][CH2:28][CH2:29][CH2:30]1>>[F:2][C:3]([CH2:4][O:5][c:6]1[c:7]([C:8](=[O:10])[NH:23][CH2:24][CH:25]2[NH:26][CH2:27][CH2:28][CH2:29][CH2:30]2)[cH:11][c:12]([O:15][CH2:16][C:17]([F:18])([F:19])[F:20])[cH:13][cH:14]1)([F:21])[F:22]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1cc(OCC(F)(F)F)ccc1OCC(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCC1CCCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NCC1CCCCN1)c1cc(OCC(F)(F)F)ccc1OCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl-:1].[F:2][C:3]([CH2:4][O:5][c:6]1[c:7]([C:8](=[O:9])[OH:10])[cH:11][c:12]([O:15][CH2:16][C:17]([F:18])([F:19])[F:20])[cH:13][cH:14]1)([F:21])[F:22].[NH2:23][CH2:24][CH:25]1[NH:26][CH2:27][CH2:28][CH2:29][CH2:30]1>>[F:2][C:3]([CH2:4][O:5][c:6]1[c:7]([C:8](=[O:10])[NH:23][CH2:24][CH:25]2[NH:26][CH2:27][CH2:28][CH2:29][CH2:30]2)[cH:11][c:12]([O:15][CH2:16][C:17]([F:18])([F:19])[F:20])[cH:13][cH:14]1)([F:21])[F:22]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1cc(OCC(F)(F)F)ccc1OCC(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCC1CCCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NCC1CCCCN1)c1cc(OCC(F)(F)F)ccc1OCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |